molecular formula C17H16Cl2N2O B299776 3,4-dichloro-N-[3-(1-pyrrolidinyl)phenyl]benzamide

3,4-dichloro-N-[3-(1-pyrrolidinyl)phenyl]benzamide

货号: B299776
分子量: 335.2 g/mol
InChI 键: XYPJTPPGBNLKNB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-dichloro-N-[3-(1-pyrrolidinyl)phenyl]benzamide, commonly known as JNJ-5207852, is a small molecule antagonist of the histamine H3 receptor. It was first synthesized in 2004 by researchers at Janssen Pharmaceutica, a subsidiary of Johnson & Johnson. Since then, JNJ-5207852 has been extensively studied for its potential therapeutic applications in various medical conditions.

作用机制

JNJ-5207852 acts as an antagonist of the histamine H3 receptor, which is a G protein-coupled receptor that is expressed in the brain and other tissues. By blocking the activity of the histamine H3 receptor, JNJ-5207852 increases the release of several neurotransmitters, such as dopamine, norepinephrine, and acetylcholine, which are involved in various physiological processes, such as cognition, appetite, and wakefulness.
Biochemical and Physiological Effects
JNJ-5207852 has been shown to have several biochemical and physiological effects in various animal models and humans. These effects include increased dopamine and norepinephrine release in the brain, reduced food intake and body weight, improved cognitive function and memory, increased wakefulness and reduced sleepiness, and reduced anxiety and depression.

实验室实验的优点和局限性

JNJ-5207852 has several advantages for lab experiments, such as its high potency and selectivity for the histamine H3 receptor, its well-characterized pharmacokinetics and pharmacodynamics, and its availability in pure form. However, JNJ-5207852 also has some limitations, such as its potential off-target effects on other receptors and its limited solubility in aqueous solutions.

未来方向

JNJ-5207852 has several potential future directions for research and development. These include further studies on its therapeutic applications in various medical conditions, such as Alzheimer's disease, obesity, and sleep disorders, as well as its potential use as a tool compound for studying the histamine H3 receptor and its downstream signaling pathways. Additionally, JNJ-5207852 could be further optimized for its pharmacokinetic and pharmacodynamic properties, such as its solubility and bioavailability, to improve its clinical utility.

合成方法

The synthesis of JNJ-5207852 involves several steps, including the reaction of 3,4-dichlorobenzoyl chloride with 3-(1-pyrrolidinyl)aniline to form the intermediate 3,4-dichloro-N-[3-(1-pyrrolidinyl)phenyl]benzamide. This intermediate is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

科学研究应用

JNJ-5207852 has been studied for its potential therapeutic applications in various medical conditions, such as Alzheimer's disease, obesity, and sleep disorders. In Alzheimer's disease, JNJ-5207852 has been shown to improve cognitive function and memory in animal models. In obesity, JNJ-5207852 has been shown to reduce food intake and body weight in animal models. In sleep disorders, JNJ-5207852 has been shown to increase wakefulness and reduce sleepiness in humans.

属性

分子式

C17H16Cl2N2O

分子量

335.2 g/mol

IUPAC 名称

3,4-dichloro-N-(3-pyrrolidin-1-ylphenyl)benzamide

InChI

InChI=1S/C17H16Cl2N2O/c18-15-7-6-12(10-16(15)19)17(22)20-13-4-3-5-14(11-13)21-8-1-2-9-21/h3-7,10-11H,1-2,8-9H2,(H,20,22)

InChI 键

XYPJTPPGBNLKNB-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl

规范 SMILES

C1CCN(C1)C2=CC=CC(=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。